Cas no 824-46-4 (2-Methoxybenzene-1,4-diol)

2-Methoxybenzene-1,4-diol structure
2-Methoxybenzene-1,4-diol structure
商品名:2-Methoxybenzene-1,4-diol
CAS番号:824-46-4
MF:C7H8O3
メガワット:140.136622428894
MDL:MFCD00013971
CID:39991
PubChem ID:69988

2-Methoxybenzene-1,4-diol 化学的及び物理的性質

名前と識別子

    • 2-Methoxybenzene-1,4-diol
    • 2,5-Dihydroxyanisole
    • 2-methoxyquinol
    • Methoxyhydroquinone
    • 2-Methoxyhydroquinone
    • o-Methoxyhydroquinone
    • 1,4-Dihydroxy-2-methoxybenzene
    • 1,4-Benzenediol, 2-methoxy-
    • 2HI6HNR5U1
    • LAQYHRQFABOIFD-UHFFFAOYSA-N
    • 2-MOHYDROP
    • 2-Methoxyhydroquinone polymer
    • 2-METHOXY HYDROQUINONE
    • 2-Methoxy-1,4-benzenediol #
    • OR8900
    • 2-Methoxy-1,4-benzenediol (ACI)
    • Hydroquinone, methoxy- (6CI, 7CI, 8CI)
    • 1,4-Dihydroxy-3-methoxybenzene
    • 2-Methoxy-1,4-dihydroxybenzene
    • 3-Methoxy-1,4-benzenediol
    • 4-Hydroxy-2-methoxyphenol
    • Methoxy-p-benzohydroquinone
    • Methoxyquinol
    • Monomethoxyhydroquinone
    • AKOS015856224
    • MFCD00013971
    • EINECS 212-530-1
    • BDBM50297425
    • SCHEMBL62784
    • NS00022821
    • M0539
    • 824-46-4
    • CS-W014391
    • DTXSID00231716
    • InChI=1/C7H8O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4,8-9H,1H
    • SY048447
    • FT-0612851
    • Q27254754
    • Q-101987
    • PD166897
    • PS-6133
    • CHEBI:176649
    • CHEMBL551075
    • UNII-2HI6HNR5U1
    • EN300-184406
    • METHOXYHYDROQUINONE, O-
    • 2-Methoxyhydroquinone, 98%
    • AM808228
    • DB-011218
    • MDL: MFCD00013971
    • インチ: 1S/C7H8O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4,8-9H,1H3
    • InChIKey: LAQYHRQFABOIFD-UHFFFAOYSA-N
    • ほほえんだ: OC1C=C(OC)C(O)=CC=1
    • BRN: 2045285

計算された属性

  • せいみつぶんしりょう: 140.04700
  • どういたいしつりょう: 140.047
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 7
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 49.7

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.1624 (rough estimate)
  • ゆうかいてん: 88.0 to 91.0 deg-C
  • ふってん: 180°C/24mmHg(lit.)
  • フラッシュポイント: 142.1 ºC
  • 屈折率: 1.4850 (estimate)
  • すいようせい: Slightly soluble in water. Solubility in methanol is almost transparent.
  • PSA: 49.69000
  • LogP: 1.10640
  • ようかいせい: 未確定

2-Methoxybenzene-1,4-diol セキュリティ情報

2-Methoxybenzene-1,4-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027746-25g
2-Methoxybenzene-1,4-diol
824-46-4 97%
25g
¥845 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M44200-1g
2-Methoxybenzene-1,4-diol
824-46-4
1g
¥79.0 2021-09-04
TRC
M331645-1g
2-Methoxybenzene-1,4-diol
824-46-4
1g
$ 58.00 2023-09-07
TRC
M331645-10g
2-Methoxybenzene-1,4-diol
824-46-4
10g
$ 92.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M136895-50g
2-Methoxybenzene-1,4-diol
824-46-4 ≥97.0%(GC)
50g
¥712.90 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0539-25g
2-Methoxybenzene-1,4-diol
824-46-4 98.0%(GC)
25g
¥995.0 2022-06-10
Fluorochem
216578-5g
2-Methoxybenzene-1,4-diol
824-46-4 95%
5g
£33.00 2022-03-01
Apollo Scientific
OR8900-1g
2-Methoxybenzene-1,4-diol
824-46-4
1g
£15.00 2025-02-20
Enamine
EN300-184406-2.5g
2-methoxybenzene-1,4-diol
824-46-4 95%
2.5g
$25.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044297-100g
2-Methoxybenzene-1,4-diol
824-46-4 98%
100g
¥909.00 2024-07-28

2-Methoxybenzene-1,4-diol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  1,1,3,3-Tetramethyldisiloxane ,  Sodium iodide Solvents: Acetonitrile ,  Dichloromethane
リファレンス
Reagents and synthetic methods. 57. Reduction of carbonyl compounds promoted by silicon hydrides under the influence of trimethylsilyl-based reagents
Aizpurua, Jesus M.; et al, Canadian Journal of Chemistry, 1986, 64(12), 2342-7

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Oxidative decarbonylation of phenolic acids by singlet oxygen
Chibber, S. S.; et al, Indian Journal of Chemistry, 1982, (4), 352-3

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Metabolism of trans-ferulic acid by the white-rot fungus Sporotrichum pulverulentum
Grupta, Jugal K.; et al, Archives of Microbiology, 1981, 128(4), 349-54

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine
リファレンス
The generation of C,O,O-trilithiated derivatives of dihydric phenols
Saa, Jose M.; et al, Tetrahedron Letters, 1991, 32(49), 7313-16

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Dimethylformamide ,  Water ;  60 min, pH 6.5, 37 °C
リファレンス
Saturation mutagenesis of Burkholderia cepacia R34 2,4-dinitrotoluene dioxygenase at DntAc valine 350 for synthesizing nitrohydroquinone, methylhydroquinone, and methoxyhydroquinone
Keenan, Brendan G.; et al, Applied and Environmental Microbiology, 2004, 70(6), 3222-3231

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Peracetic acid Solvents: Water ;  1 h, pH 3, 60 °C
リファレンス
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, 43,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  1,1,3,3-Tetramethyldisiloxane ,  Sodium iodide Solvents: Dichloromethane
リファレンス
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Maltose ,  Diammonium tartrate Solvents: Water ;  7 d, 30 °C
リファレンス
A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus
Lesage-Meessen, Laurence; et al, Journal of Biotechnology, 1996, 50, 107-113

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Vanillic acid metabolism by Sporotrichum pulverulentum: evidence for demethoxylation before ring cleavage
Ander, Paul; et al, Archives of Microbiology, 1983, 136(1), 1-6

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Toluene monooxygenase
リファレンス
Alanine 101 and alanine 110 of the alpha subunit of Pseudomonas stutzeri OX1 toluene-o-xylene monooxygenase influence the regiospecific oxidation of aromatics
Vardar, Gonul; et al, Biotechnology and Bioengineering, 2005, 92(5), 652-658

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium percarbonate Solvents: Tetrahydrofuran ,  Water ;  overnight, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 25 °C
リファレンス
Epoxy thermosets from model mixtures of the lignin-to-vanillin process
Fache, M.; et al, Green Chemistry, 2016, 18(3), 712-725

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Vanillin as a product of ferulic acid biotransformation by the white-rot fungus Pycnoporus cinnabarinus I-937: Identification of metabolic pathways
Falconnier, B.; et al, Journal of Biotechnology, 1994, 37(2), 123-32

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cuprous chloride Solvents: Acetonitrile ,  Water ;  3 h, 2 MPa, 50 °C
2.1 Reagents: Sodium dithionite Solvents: Water ;  0.5 - 1 h, rt
リファレンス
Selective activation of C-H bond into C=O bond of phenols in para-position via aerobic oxidation
Yang, Shilei; et al, Catalysis Communications, 2019, 123, 105-108

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium percarbonate Solvents: Tetrahydrofuran ,  Water ;  overnight, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 25 °C
リファレンス
Epoxy thermosets from model mixtures of the lignin-to-vanillin process
Fache, M.; et al, Green Chemistry, 2016, 18(3), 712-725

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Vanillate hydroxylase from the white rot basidiomycete Phanerochaete chrysosporium
Yajima, Yasuo; et al, Archives of Microbiology, 1979, 123(3), 319-21

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: (T-4)-Chlorodioxo(1,1,1-trimethylsilanolato)chromium Solvents: Dichloromethane
リファレンス
Reagents and synthetic methods. 45. Synthetic applications of chromium(VI) reagents in combination with chlorotrimethylsilane
Cossio, Fernando P.; et al, Canadian Journal of Chemistry, 1986, 64(2), 225-31

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Maltose ,  Diammonium tartrate Solvents: Water ;  7 d, 30 °C
2.1 Reagents: Maltose ,  Diammonium tartrate Solvents: Water ;  7 d, 30 °C
リファレンス
A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus
Lesage-Meessen, Laurence; et al, Journal of Biotechnology, 1996, 50, 107-113

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: (T-4)-Chlorodioxo(1,1,1-trimethylsilanolato)chromium Solvents: Dichloromethane
リファレンス
Reagents and synthetic methods. 45. Synthetic applications of chromium(VI) reagents in combination with chlorotrimethylsilane
Cossio, Fernando P.; et al, Canadian Journal of Chemistry, 1986, 64(2), 225-31

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium dithionite Solvents: Water ;  0.5 - 1 h, rt
リファレンス
Selective activation of C-H bond into C=O bond of phenols in para-position via aerobic oxidation
Yang, Shilei; et al, Catalysis Communications, 2019, 123, 105-108

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Hydrogen peroxide Solvents: Water ;  rt
リファレンス
Amine hardeners and epoxy cross-linker from aromatic renewable resources
Fache, Maxence; et al, European Polymer Journal, 2015, 73, 344-362

ごうせいかいろ 21

はんのうじょうけん
1.1 Solvents: Dimethylformamide ,  Water ;  60 min, pH 6.5, 37 °C
リファレンス
Saturation mutagenesis of Burkholderia cepacia R34 2,4-dinitrotoluene dioxygenase at DntAc valine 350 for synthesizing nitrohydroquinone, methylhydroquinone, and methoxyhydroquinone
Keenan, Brendan G.; et al, Applied and Environmental Microbiology, 2004, 70(6), 3222-3231

ごうせいかいろ 22

はんのうじょうけん
1.1 -
2.1 Reagents: Sodium percarbonate Solvents: Tetrahydrofuran ,  Water ;  overnight, 25 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 25 °C
リファレンス
Epoxy thermosets from model mixtures of the lignin-to-vanillin process
Fache, M.; et al, Green Chemistry, 2016, 18(3), 712-725

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  rt; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
リファレンス
New vanillin-derived diepoxy monomers for the synthesis of biobased thermosets
Fache, Maxence; et al, European Polymer Journal, 2015, 67, 527-538

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine
リファレンス
The generation of C,O,O-trilithiated derivatives of dihydric phenols
Saa, Jose M.; et al, Tetrahedron Letters, 1991, 32(49), 7313-16

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Maltose ,  Diammonium tartrate Solvents: Water ;  7 d, 30 °C
リファレンス
A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus
Lesage-Meessen, Laurence; et al, Journal of Biotechnology, 1996, 50, 107-113

2-Methoxybenzene-1,4-diol Raw materials

2-Methoxybenzene-1,4-diol Preparation Products

2-Methoxybenzene-1,4-diol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:824-46-4)2-Methoxyhydroquinone
注文番号:1691607
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:02
価格 ($):discuss personally

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